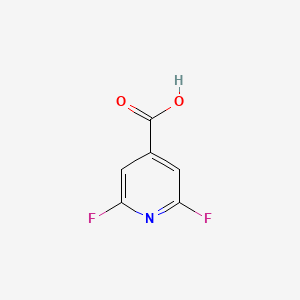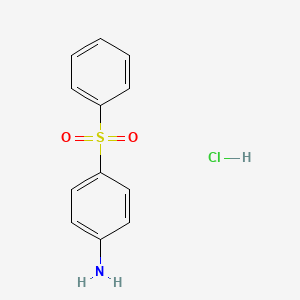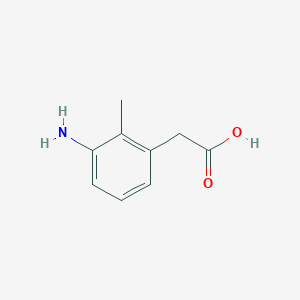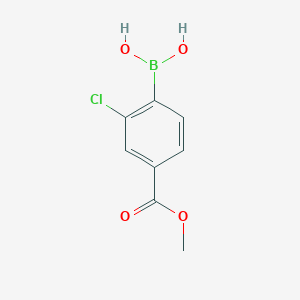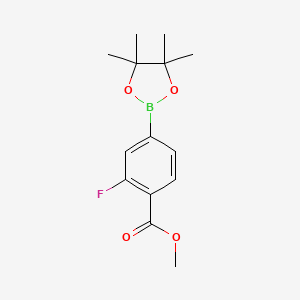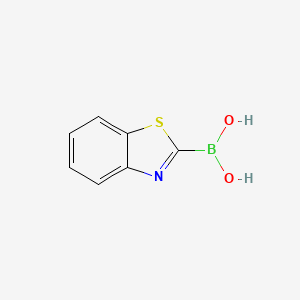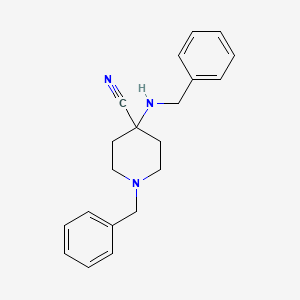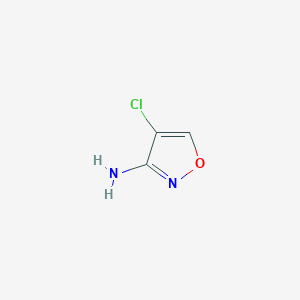
4-(Chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is likely an organic molecule that contains a benzene ring, a chloromethyl group (-CH2Cl), a methoxy group (-OCH3), and a cyclopropylmethoxy group (-OCH2-cyclopropyl). The presence of these functional groups can influence the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the chloromethyl, methoxy, and cyclopropylmethoxy groups onto a benzene ring. This could potentially be achieved through substitution reactions, where the respective groups replace a hydrogen atom on the benzene ring .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions. For instance, the chloromethyl group could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzene ring could contribute to its stability, while the chloromethyl group could make it more reactive .Applications De Recherche Scientifique
Electrochemical Reduction Studies
Research by McGuire and Peters (2016) explored the electrochemical reduction of a similar compound, 4,4′-(2,2,2-trichloroethane-1,1-diyl)bis(methoxybenzene), at carbon and silver cathodes. This study is relevant for understanding the electrochemical properties of related compounds, including 4-(Chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene (McGuire & Peters, 2016).
Monomer Synthesis for Polymer Production
A study by Sanford et al. (1999) compared different monomers, including 1,4-bis(chloromethyl)-2-(2′-ethylhexyloxy)-5-methoxybenzene, for the modified Gilch route to poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene]. This research is crucial for understanding how different monomers, similar to 4-(Chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene, can be utilized in polymer production (Sanford et al., 1999).
Environmental Impact and Pollutant Studies
Another study by McGuire et al. (2016) examined the catalytic reduction of 4,4′-(2,2,2-trichloroethane-1,1-diyl)bis(methoxybenzene) (methoxychlor), a common environmental pollutant. This research provides insights into the environmental implications and degradation of chemicals structurally related to 4-(Chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene (McGuire et al., 2016).
Synthesis of Charge Transfer Materials
Research by Weng Li-bin (2006) on the synthesis of 1-(4-methoxyphenyl)-2-[4′-(4″-methoxy)-triphenylamine]-ethylene underlines the use of similar compounds in the creation of charge transfer materials, which are essential in electronic applications (Weng Li-bin, 2006).
Catalyst and Mediator in Organic Chemistry
Stavber and Zupan (2005) explored the role of a related compound, Selectfluor F-TEDA-BF4, in various organic reactions, demonstrating the potential of similar compounds like 4-(Chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene as catalysts or mediators in organic synthesis (Stavber & Zupan, 2005).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-14-11-5-4-10(7-13)6-12(11)15-8-9-2-3-9/h4-6,9H,2-3,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWYABBLBPVMSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCl)OCC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625736 |
Source


|
| Record name | 4-(Chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
183660-56-2 |
Source


|
| Record name | 4-(Chloromethyl)-2-(cyclopropylmethoxy)-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

